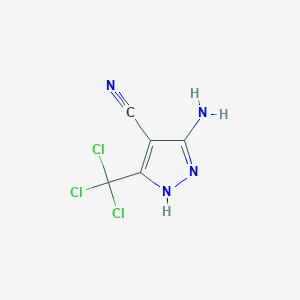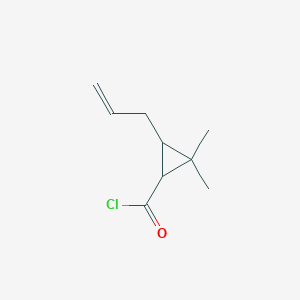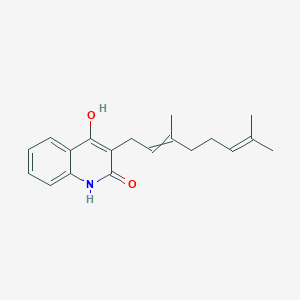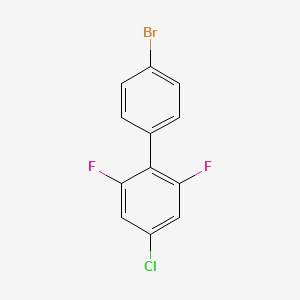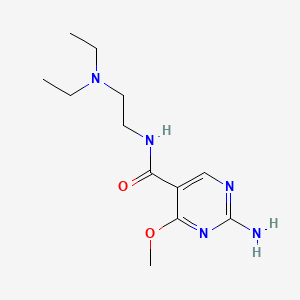
P,P-Dimethyl-N-(trimethylsilyl)phosphinimidic bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P,P-Dimethyl-N-(trimethylsilyl)phosphinimidic bromide: is a chemical compound with a unique structure that includes a phosphinimidic core bonded to a trimethylsilyl group and a bromide ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of P,P-Dimethyl-N-(trimethylsilyl)phosphinimidic bromide typically involves the reaction of trimethylsilyl chloride with a phosphinimidic precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: P,P-Dimethyl-N-(trimethylsilyl)phosphinimidic bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinimidic oxides.
Reduction: Reduction reactions can convert it into phosphinimidic hydrides.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products:
Applications De Recherche Scientifique
P,P-Dimethyl-N-(trimethylsilyl)phosphinimidic bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinimidic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of P,P-Dimethyl-N-(trimethylsilyl)phosphinimidic bromide involves its interaction with various molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The phosphinimidic core is responsible for its unique chemical properties .
Comparaison Avec Des Composés Similaires
- Trimethylsilyl phosphinates
- Trimethylsilyl phosphonates
- Trimethylsilyl phosphines
Comparison: P,P-Dimethyl-N-(trimethylsilyl)phosphinimidic bromide is unique due to its specific combination of a phosphinimidic core and a trimethylsilyl group. This combination imparts distinct chemical properties that differentiate it from other similar compounds. For example, trimethylsilyl phosphinates and phosphonates have different reactivity profiles and applications .
Propriétés
Numéro CAS |
73296-38-5 |
|---|---|
Formule moléculaire |
C5H15BrNPSi |
Poids moléculaire |
228.14 g/mol |
Nom IUPAC |
bromo-dimethyl-trimethylsilylimino-λ5-phosphane |
InChI |
InChI=1S/C5H15BrNPSi/c1-8(2,6)7-9(3,4)5/h1-5H3 |
Clé InChI |
MMKNEWUDVDCXJL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N=P(C)(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Bromogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14454278.png)
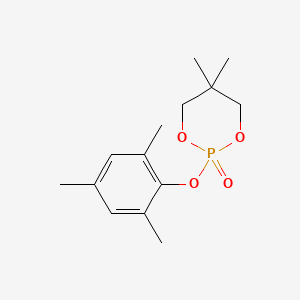
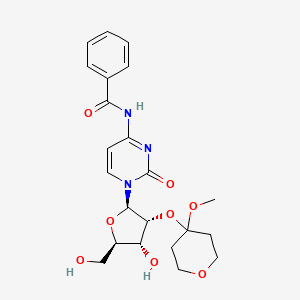
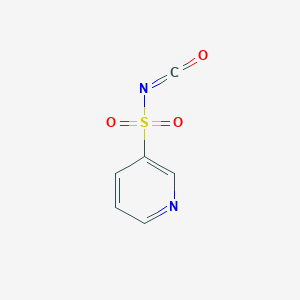

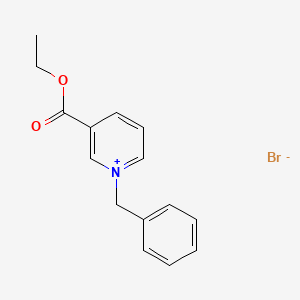

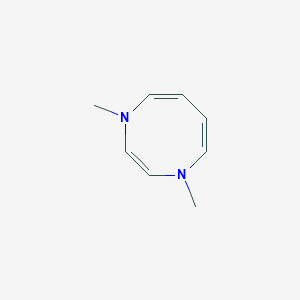
![2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene](/img/structure/B14454316.png)
